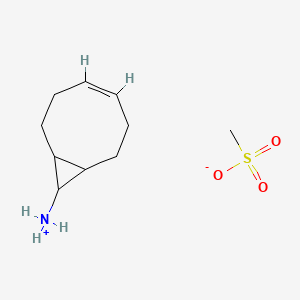
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate is a compound that belongs to the family of strained alkynes. These compounds are known for their unique structural properties, which make them highly reactive and useful in various chemical and biological applications. The compound is particularly notable for its role in bioorthogonal chemistry, where it is used to facilitate reactions that occur selectively in the presence of biological molecules without interfering with them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate typically involves the formation of a strained alkyne scaffold. One common method involves the use of a primary alcohol as a reactive handle, which is then functionalized via amide bond formation. This process yields stable derivatives that are more robust than the classically encountered carbamates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of activated carbonates for the generation of more stable carbonates and carbamates. These methods are preferred due to their efficiency and the stability of the resulting products .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions are common, particularly in the formation of amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Amine functionalized compounds: For substitution reactions, particularly in the formation of amide bonds.
Major Products Formed
The major products formed from these reactions include stable derivatives such as BCN acid, which is known for its stability and ease of functionalization .
Scientific Research Applications
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of stable molecular probes and other chemical compounds.
Biology: Facilitates bioorthogonal reactions, which are crucial for labeling biomolecules and detecting reactive metabolites.
Industry: Used in the production of stable derivatives for various industrial applications
Mechanism of Action
The mechanism of action of Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate involves its role as a strained alkyne scaffold. This unique structure allows it to participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions occur selectively in the presence of biological molecules without interfering with them, making the compound highly valuable for various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the strained alkyne family, such as:
- Bicyclo(6.1.0)non-4-yn-9-ylmethanol (BCN alcohol)
- Bicyclo(6.1.0)non-4-yn-9-ylmethyloxycarbonyl
- Bicyclo(6.1.0)non-4-yn-9-ylmethyl N-succinimidyl carbonate
Uniqueness
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate is unique due to its high stability and ease of functionalization. These properties make it more suitable for certain applications compared to other strained alkynes .
Properties
CAS No. |
78293-73-9 |
|---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
[(4Z)-9-bicyclo[6.1.0]non-4-enyl]azanium;methanesulfonate |
InChI |
InChI=1S/C9H15N.CH4O3S/c10-9-7-5-3-1-2-4-6-8(7)9;1-5(2,3)4/h1-2,7-9H,3-6,10H2;1H3,(H,2,3,4)/b2-1-; |
InChI Key |
RZEJSQGXXZSIRK-ODZAUARKSA-N |
Isomeric SMILES |
CS(=O)(=O)[O-].C/1CC2C(C2[NH3+])CC/C=C1 |
Canonical SMILES |
CS(=O)(=O)[O-].C1CC2C(C2[NH3+])CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















